N,N-bis(3-methoxyphenyl)isophthalamide
Description
N,N-bis(3-methoxyphenyl)isophthalamide is a bis-aryl amide compound characterized by an isophthalic acid core with two 3-methoxyphenyl groups attached via amide linkages. Structural characterization typically employs NMR (¹H, ¹³C) and IR spectroscopy, as demonstrated for related derivatives .
Properties
CAS No. |
6957-81-9 |
|---|---|
Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-N,3-N-bis(3-methoxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-10-4-8-17(13-19)23-21(25)15-6-3-7-16(12-15)22(26)24-18-9-5-11-20(14-18)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
KSLPIXQLWACJBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=CC=C3)OC |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=CC=C3)OC |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have demonstrated that derivatives of isophthalamides exhibit significant anticancer potential. For instance, compounds based on isophthalamide structures have been tested against various cancer cell lines, showing promising cytotoxic effects. In vitro assays indicated that certain derivatives possess selective toxicity towards tumor cells while sparing normal cells .
Compound Cell Line Tested IC50 (µM) Selectivity 5 Colon 10 High 5 Lung 15 Moderate 5 Breast 12 High -
HIV-1 Protease Inhibitors :
Compound ID Binding Affinity (nM) Activity 3a 50 Moderate 3d 10 High
Materials Science Applications
-
Anion Transport :
- The compound has been utilized in the development of receptors for anion transport across membranes. The isophthalamide group acts as a hydrogen bond donor, facilitating selective anion transport. Studies indicate that modifications to the dendritic structure can enhance transport efficiency under varying anion concentrations .
- Dendritic Receptors :
Case Studies
- In Vitro Anticancer Studies :
-
HIV-1 Protease Inhibition :
- Structural studies revealed that specific modifications to the isophthalamide backbone resulted in compounds with improved inhibitory activity against HIV-1 protease. The binding interactions were characterized using X-ray crystallography, providing insights into the design of more effective inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
N,N'-bis(3-methoxyphenyl)oxamide
- Core Structure : Oxamide (adjacent amide groups) vs. isophthalamide (amide groups at 1,3 positions).
- Key Differences : The oxamide core in N,N'-bis(3-methoxyphenyl)oxamide introduces distinct hydrogen-bonding patterns and conformational rigidity compared to the isophthalamide backbone. This structural variation may reduce thermal stability and alter solubility .
- Applications : Oxamide derivatives are less commonly reported in polymer chemistry than phthalimide analogs, suggesting the isophthalamide core may offer greater versatility in material science.
3-Chloro-N-phenyl-phthalimide
- Core Structure: Phthalimide (cyclic imide) vs. isophthalamide (non-cyclic amide).
- Functional Groups : Chloro and phenyl substituents vs. methoxyphenyl groups.
- Applications: Phthalimides are widely used as monomers for polyimides due to their thermal stability . N,N-bis(3-methoxyphenyl)isophthalamide lacks the cyclic imide structure, likely limiting its utility in high-temperature polymer applications but offering tunable solubility for pharmaceutical or agrochemical uses.
N,N-Bis(2-amino-3,5-dimethoxyphenyl)isophthalamide (20d)
- Substituents: Amino and dimethoxy groups vs. methoxy groups.
- Synthesis : Derived from the reduction of nitro precursors , whereas this compound may require direct amidation.
N~1~,N~3~-bis[2-(1-cyclohexen-1-yl)ethyl]isophthalamide
- Substituents : Cyclohexenylethyl groups vs. methoxyphenyl groups.
- Molecular Weight: 380.52 g/mol (C₂₄H₃₂N₂O₂) vs.
- Physicochemical Properties : The cyclohexenyl groups increase lipophilicity, favoring membrane permeability in biological systems, whereas methoxy groups enhance solubility in polar solvents.
Phenolic Schiff Bases (e.g., 5-DPSS)
- Core Structure : Schiff base (imine) vs. amide.
- Bioactivity : Schiff bases with hydroxyl groups exhibit strong antioxidant activity (e.g., 5-DPSS: EC₅₀ = 7.10 μg/mL for DPPH scavenging) . This compound’s methoxy groups may confer moderate antioxidant properties but likely less than hydroxylated analogs.
Key Findings and Implications
- Structural Flexibility: The isophthalamide core allows diverse substituent modifications, enabling tailored physicochemical properties. Methoxy groups enhance solubility, while amino or hydroxyl groups improve bioactivity .
- Industrial Relevance : Phthalimide derivatives remain dominant in polymer chemistry, but isophthalamides offer niche applications in drug design due to their synthetic versatility .
Preparation Methods
Acid Chloride-Mediated Coupling
The most widely reported method involves reacting isophthaloyl chloride derivatives with 3-methoxyaniline. A representative synthesis begins with 5-(benzyloxy)isophthalic acid, which is converted to its acid chloride in situ using thionyl chloride (SOCl₂). Subsequent coupling with m-methoxyaniline in dichloromethane (DCM) and triethylamine (Et₃N) yields the benzyloxy-protected intermediate M1 (Scheme 1).
Reaction Conditions :
-
Temperature : 50°C overnight.
-
Workup : The crude product is dissolved in ethyl acetate, washed with 1 M HCl and water, and purified via silica column chromatography (THF:DCM 1:1).
This route is advantageous for its scalability and compatibility with moisture-sensitive reagents. However, the benzyloxy group requires subsequent deprotection to access the hydroxy variant, a precursor for dendritic architectures.
Hydrogenation-Based Deprotection
The benzyloxy group in M1 is removed via catalytic hydrogenation to yield 5-hydroxy-N,N′-bis(3-methoxyphenyl)isophthalamide.
Procedure :
-
Catalyst : Palladium on carbon (Pd/C, 0.2 g).
-
Solvent : Tetrahydrofuran (THF):ethanol (1:1, 50 mL).
-
Conditions : Stirring under H₂ atmosphere (6 h, room temperature).
Hydrogenation ensures mild deprotection without degrading the amide bonds, making it ideal for acid-sensitive substrates. The resulting hydroxy compound serves as a key intermediate for synthesizing dendrimers like Dm1 and Dm2 .
Dendrimer Functionalization
The hydroxy derivative is alkylated with carbosilane dendrimers (e.g., G₁PrI₄) to create multivalent receptors.
Method :
-
Reagents : 5-hydroxy-N,N′-bis(3-methoxyphenyl)isophthalamide, K₂CO₃, polyiodide dendrimer.
-
Solvent : Dimethylformamide (DMF).
-
Conditions : 80°C for 48 h.
This Williamson ether synthesis introduces four or eight complexation sites, enhancing anion-binding capacity. Molecular dynamics simulations confirm dendritic dimensions of 3.0–3.6 nm, critical for membrane transport studies.
Reaction Optimization and Challenges
Solvent and Base Selection
The choice of solvent and base significantly impacts yields:
-
DCM/Et₃N : Optimal for acid chloride coupling, minimizing side reactions.
-
DMF/K₂CO₃ : Preferred for dendrimer alkylation due to high polarity and efficient deprotonation.
Side reactions, such as over-alkylation or hydrolysis, are mitigated by strict temperature control and anhydrous conditions.
Purification Techniques
-
Column Chromatography : Essential for isolating M1 (THF:DCM eluent).
-
Recrystallization : Used for hydroxy intermediates (MeOH/petroleum ether).
Characterization and Analytical Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the syn-syn conformation of M1 , enabling cooperative anion binding.
Thermal Analysis
Thermogravimetric analysis (TGA) reveals decomposition temperatures exceeding 400°C, indicating high thermal stability.
Applications and Derivative Synthesis
Q & A
Q. What are the optimal synthetic routes for N,N-bis(3-methoxyphenyl)isophthalamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves condensation of isophthaloyl chloride with 3-methoxyaniline under anhydrous conditions. Solvent choice (e.g., THF or DCM) and temperature control (0–5°C for exothermic reactions) are critical to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Validate purity using NMR (e.g., absence of residual amine or acid chloride peaks) and HPLC with UV detection (≥95% purity threshold) .
Q. How can NMR spectroscopy resolve structural ambiguities in substituted isophthalamides?
- Methodological Answer : NMR in DMSO-d is ideal for observing amide protons (δ 10–11 ppm) and methoxy groups (δ ~3.8 ppm). For this compound, coupling patterns in aromatic regions (δ 6.5–7.5 ppm) distinguish para/meta substituents. Use NMR to confirm carbonyl (δ ~165 ppm) and quaternary carbons. Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in substitution patterns .
Q. What are the key challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Crystallization challenges arise from flexible methoxy groups and intermolecular H-bonding competition. Slow evaporation from DMF/ethanol mixtures at 4°C promotes ordered packing. Single-crystal X-ray diffraction (SCXRD) reveals H-bonding motifs (e.g., amide-amide or amide-methoxy interactions). For poorly diffracting crystals, synchrotron radiation or cryocooling may improve data quality .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular dynamics) predict the conformational stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates optimized geometries and rotational barriers of methoxy/amide groups. Molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) model solvation effects on conformation. Compare torsional angles with SCXRD data to validate predictions. Advanced studies may explore substituent effects on π-π stacking using Hirshfeld surface analysis .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer : Discrepancies in NMR chemical shifts or IR vibrations often arise from solvent effects or incomplete basis sets in calculations. Incorporate solvent models (e.g., PCM for DMSO) in DFT. Use solid-state NMR if crystallinity affects spectral assignments. For IR, compare experimental attenuated total reflectance (ATR) spectra with gas-phase DFT vibrational modes, adjusting for intermolecular interactions .
Q. How can this compound be functionalized for applications in supramolecular chemistry?
- Methodological Answer : Introduce iodine substituents (e.g., 2,4,6-triiodo derivatives) via electrophilic substitution to enhance X-ray contrast or host-guest binding. For biochemical applications, replace methoxy groups with hydrophilic moieties (e.g., dihydroxypropyl) to improve solubility, as seen in iodinated analogs used in cell isolation media .
Q. What role does this compound play in anion transport studies?
- Methodological Answer : As a dendritic receptor analog, it can facilitate anion transport across lipid bilayers via hydrogen bonding. Design experiments using liposomal assays with pH-sensitive fluorescent dyes (e.g., 8-hydroxypyrene-1,3,6-trisulfonate). Compare transport efficiency with control compounds lacking methoxy groups to isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
